3-(Methoxymethyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[3-(Methoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine is a heterocyclic compound that contains a triazole and thiadiazole ring fused together with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Methoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with carbon disulfide, followed by reaction with an appropriate alkylating agent.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of thiosemicarbazide with an appropriate aldehyde or ketone, followed by cyclization.
Fusion with Pyridine Ring: The triazole and thiadiazole rings are then fused with a pyridine ring through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Methoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-[3-(Methoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of enzymes such as c-Met and Pim-1, which are targets for cancer therapy.
Biological Research: Used in studies to understand its effects on cell cycle and apoptosis in cancer cells.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[3-(Methoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Triazole Derivatives: Compounds containing the triazole ring, such as fluconazole and voriconazole, which are used as antifungal agents.
Thiadiazole Derivatives: Compounds containing the thiadiazole ring, which have various biological activities including antimicrobial and anticancer properties.
Uniqueness
3-[3-(Methoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine is unique due to its dual inhibition of c-Met and Pim-1, making it a promising candidate for cancer therapy . Its structure allows for specific interactions with these enzymes, which is not commonly seen in other similar compounds.
Properties
Molecular Formula |
C10H9N5OS |
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Molecular Weight |
247.28 g/mol |
IUPAC Name |
3-(methoxymethyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C10H9N5OS/c1-16-6-8-12-13-10-15(8)14-9(17-10)7-3-2-4-11-5-7/h2-5H,6H2,1H3 |
InChI Key |
VRJYKQVGHDOBAK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C2N1N=C(S2)C3=CN=CC=C3 |
Origin of Product |
United States |
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